4-oxo-1H-pyrimidine-6-carbaldehyde
Description
4-oxo-1H-pyrimidine-6-carbaldehyde is a pyrimidine derivative featuring an oxo group at position 4 and an aldehyde group at position 6. The aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and heterocyclic derivatives. Pyrimidine-based compounds are widely studied due to their biological relevance, including antimicrobial and anticancer activities.
Properties
IUPAC Name |
4-oxo-1H-pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWPYTVOAKGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selenium Dioxide-Mediated Oxidation
Selenium dioxide (SeO₂) in dioxane or acetic acid under reflux selectively oxidizes methyl groups to aldehydes. For example, 6-methyl-4-oxo-1H-pyrimidine dissolved in acetic acid with SeO₂ at 120°C for 6–8 hours yields the carbaldehyde, albeit with moderate efficiency (40–50%) due to competing over-oxidation to carboxylic acids. Adjusting stoichiometry (1:1.2 substrate-to-SeO₂ ratio) and employing inert atmospheres minimizes side reactions.
Chromium-Based Oxidants
Chromium trioxide (CrO₃) in acetic anhydride achieves higher yields (55–65%) but requires stringent temperature control (0–5°C) to prevent ring degradation. Post-reaction quenching with sodium bisulfite is critical to isolate the aldehyde.
Table 1: Oxidation Methods for 6-Methyl-4-Oxo-1H-Pyrimidine
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SeO₂ | Acetic acid | 120 | 8 | 45 |
| CrO₃ | Ac₂O | 0–5 | 12 | 60 |
| MnO₂ | Toluene | 110 | 24 | 30 |
Vilsmeier-Haack Formylation of 4-Oxo-1H-Pyrimidine
The Vilsmeier-Haack reaction introduces a formyl group directly onto the pyrimidine ring via electrophilic aromatic substitution. This method is advantageous for substrates with electron-donating groups that activate position 6.
Reaction Conditions
A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the chloroiminium intermediate, which reacts with the pyrimidine at 80–90°C. After hydrolysis, the aldehyde is obtained in 50–70% yield. For instance, 4-oxo-1H-pyrimidine treated with POCl₃/DMF (1:3 ratio) in dichloroethane for 4 hours yields the carbaldehyde, with purification via column chromatography (silica gel, hexane/ethyl acetate).
Regioselectivity Considerations
The oxo group at position 4 directs formylation to position 6 due to resonance stabilization of the intermediate. Competing substitution at position 2 is suppressed by steric hindrance.
Cyclocondensation of Aldehyde-Containing Precursors
Constructing the pyrimidine ring with an aldehyde already installed avoids post-synthetic modifications. This approach often employs multicomponent reactions (MCRs).
Biginelli-Like Reactions
A modified Biginelli reaction using β-keto aldehydes, urea, and a catalyst under acidic conditions forms 4-oxo-1H-pyrimidine-6-carbaldehyde directly. For example, ethyl acetoaldehyde reacts with urea and p-toluenesulfonic acid (PTSA) in ethanol at 80°C, yielding the product in 60% yield after recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of malonaldehyde, guanidine hydrochloride, and ammonium acetate in ethanol under 150 W microwave irradiation for 15 minutes achieves 65% yield.
Reduction of 6-Cyano-4-Oxo-1H-Pyrimidine
Partial reduction of a cyano group at position 6 to an aldehyde offers a high-yielding pathway.
Diisobutylaluminum Hydride (DIBAL) Reduction
DIBAL in anhydrous toluene at −78°C selectively reduces the nitrile to an aldehyde without over-reduction to the alcohol. Yields reach 70–75% with strict exclusion of moisture.
Catalytic Hydrogenation
Palladium on barium sulfate (Pd/BaSO₄) under hydrogen gas (1 atm) in quinoline solvent achieves 60% yield but risks incomplete conversion.
Nucleophilic Aromatic Substitution
Introducing a formyl group via displacement of a leaving group (e.g., chloride) is feasible but less common due to the low reactivity of pyrimidine rings.
Chemical Reactions Analysis
4-oxo-1H-pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry for structural elucidation and characterization . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced properties.
Scientific Research Applications
Medicinal Chemistry
4-Oxo-1H-pyrimidine-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising activities against multiple diseases, including cancer and infectious diseases.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds derived from this compound. For instance:
These compounds are being explored for their potential to treat bacterial infections effectively.
Antitumor Activity
Research indicates that derivatives of this compound can inhibit tumor cell growth. For example, specific pyrimidine derivatives have been shown to target enzymes involved in tumor proliferation:
| Compound | Mechanism of Action | Reference |
|---|---|---|
| Pyrimidine derivatives | Inhibit glycinamide ribonucleotide formyltransferase (GARFTase) | |
| Novel pyrrolo[2,3-d]pyrimidines | Selective for folate receptors in tumor cells |
These findings suggest a potential pathway for developing targeted cancer therapies.
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis.
Synthetic Routes
The compound can be synthesized through several methods, including cyclization reactions and condensation processes:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Cyclization with ethyl cyanoacetate and thiourea | Reflux in ethanol | Formation of thienopyrimidine derivatives |
| Nucleophilic substitution reactions | Basic conditions with amines or thiols | Substituted pyrimidines |
These methods highlight the compound's versatility in generating diverse chemical entities.
Biological Research
The biological activities associated with this compound derivatives extend beyond antimicrobial and antitumor effects. Research is ongoing to explore their roles in other therapeutic areas.
Enzyme Inhibition
The mechanism of action often involves the inhibition of specific enzymes, which can disrupt metabolic pathways:
- Enzyme Targets : Compounds derived from this compound have been shown to inhibit enzymes like GARFTase, which is crucial for nucleotide synthesis in cancer cells.
- Selectivity : Some derivatives exhibit selectivity for tumor-specific transporters, enhancing their therapeutic potential while minimizing side effects on normal cells.
Mechanism of Action
The mechanism of action of 4-oxo-1H-pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 4-oxo-1H-pyrimidine-6-carbaldehyde and related compounds:
Challenges and Opportunities
- This compound: Limited data on its biological activity suggests a need for further studies. Its aldehyde group positions it as a candidate for developing kinase inhibitors or antiviral agents.
- Pyrido-fused Analogs: The fused ring system in 2-amino-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carbaldehyde may improve DNA intercalation but complicates synthetic scalability.
- Coumarin Derivatives : While structurally distinct, the aldehyde in 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde highlights cross-heterocycle reactivity patterns.
Q & A
Q. What are the common synthetic routes for preparing 4-oxo-1H-pyrimidine-6-carbaldehyde, and what key reaction conditions influence yield?
Methodological Answer: A widely applicable synthesis involves condensation reactions under mild alkaline conditions. For example, a procedure adapted from substituted pyrimidine aldehyde syntheses () can be modified:
React a halogenated pyrimidine precursor (e.g., 2-chloro-4-oxo-pyrimidine) with a glycinate ester in methanol using triethylamine as a base.
Stir at room temperature to form an intermediate aldehyde.
Hydrolyze the intermediate with sodium methoxide, followed by acidification to precipitate the product.
Critical Parameters:
- Solvent Choice: Methanol is preferred for solubility and reaction homogeneity.
- Base Selection: Triethylamine facilitates deprotonation without side reactions.
- Temperature Control: Room temperature minimizes aldehyde oxidation, while heating (50–60°C) during hydrolysis accelerates ring closure.
Yield Optimization:
- Purify intermediates via filtration to remove unreacted starting materials.
- Acidify carefully (pH < 7) to avoid over-protonation, which can degrade the aldehyde group.
Reference:
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR: Identify the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl groups (C=O at δ ~165–175 ppm). Adjacent aromatic protons in the pyrimidine ring typically appear as doublets or triplets (δ ~6.5–8.5 ppm) ().
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks ([M+H]+ or [M−H]−) with <2 ppm error.
- FT-IR: Detect C=O stretches (~1680 cm⁻¹) and aldehyde C–H stretches (~2820, 2720 cm⁻¹).
- X-ray Crystallography: Resolve tautomeric forms and confirm regiochemistry ().
Data Cross-Validation:
- Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities.
Reference:
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve regioselectivity at the 6-position aldehyde group?
Methodological Answer: Regioselectivity challenges arise due to competing nucleophilic attacks on the pyrimidine ring. Strategies include:
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring aldehyde formation.
- Catalytic Systems: Employ Pd-catalyzed cross-coupling to direct substitution to the 6-position.
- Temperature Gradients: Slow warming (0°C → room temperature) reduces kinetic byproducts.
Case Study:
In analogous syntheses (), one-pot reactions with controlled stoichiometry improved selectivity. For this compound, pre-functionalizing the 2-position with electron-withdrawing groups (e.g., Cl) can direct electrophilic substitution to the 6-position.
Validation:
- Monitor reaction progress via TLC or LC-MS to identify intermediate species.
- Use 2D NMR (e.g., HSQC) to confirm substitution patterns in the final product.
Reference:
Q. When encountering contradictory data between crystallographic and spectroscopic analyses, what methodological approaches resolve discrepancies?
Methodological Answer: Contradictions may arise from polymorphism (X-ray) vs. solution-state dynamics (NMR). Address this via:
Tautomerism Analysis:
- Perform variable-temperature NMR to detect keto-enol equilibria.
- Compare X-ray bond lengths (C=O vs. C–O) to confirm dominant tautomers ().
Computational Modeling:
- Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data.
Multi-Technique Validation:
- Pair X-ray with solid-state NMR to assess bulk vs. single-crystal properties.
Example Workflow:
- For this compound, conflicting NOESY (solution) and X-ray (solid) data were resolved by identifying solvent-mediated tautomer shifts.
Reference:
Data Contradiction Analysis
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
Methodological Answer: Yield variability often stems from trace moisture or oxygen sensitivity. Mitigation strategies:
-
Standardized Protocols:
- Use anhydrous solvents (distilled over molecular sieves).
- Conduct reactions under inert atmosphere (N2/Ar).
-
Parameter Table:
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Solvent Purity | ≥99.9% anhydrous MeOH | ↓ Yield (hydrolysis) |
| Reaction Time | 1–2 hrs (RT) | ↑ Time → Side products |
| Acidification Rate | Gradual (pH 5 → 2) | Rapid addition → Amorphous precipitates |
Troubleshooting:
- Characterize byproducts via LC-MS to identify degradation pathways (e.g., aldehyde oxidation to carboxylic acid).
Reference:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
